1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane
Description
1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane (C₈H₁₁Br) is a bicyclic organobromine compound featuring a cyclobutane ring substituted with a bromomethyl group and a propargyl (prop-2-yn-1-yl) moiety . Its structural uniqueness arises from the juxtaposition of a reactive alkyne group and a bromine atom, which may confer distinct reactivity in cross-coupling or cycloaddition reactions.
Properties
IUPAC Name |
1-(bromomethyl)-1-prop-2-ynylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c1-2-4-8(7-9)5-3-6-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJDSEZANNCYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950577-94-3 | |
| Record name | 1-(bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(prop-2-yn-1-yl)cyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Addition Reactions: The prop-2-yn-1-yl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, or boron reagents are used, often in the presence of catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as alcohols, nitriles, or amines are formed.
Addition Products: The addition of electrophiles to the prop-2-yn-1-yl group results in various substituted cyclobutane derivatives.
Oxidation Products: Oxidation leads to the formation of cyclobutanols or cyclobutanones.
Scientific Research Applications
1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers explore its potential as a building block for drug discovery and development, particularly in the design of molecules with specific biological activities.
Chemical Biology: The compound is utilized in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In addition reactions, the prop-2-yn-1-yl group undergoes electrophilic addition, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclobutane ring.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related cyclobutane and cyclopropane derivatives with bromomethyl substituents:
Key Observations :
- Alkyne vs. Alkyl Groups : The propargyl group in the target compound distinguishes it from alkyl-substituted analogues (e.g., 2-methylpropyl in ), enabling alkyne-specific reactions like Huisgen cycloaddition .
- Functional Group Diversity : Sulfonyl-containing derivatives (e.g., ) are more polar, impacting solubility and biological activity.
Physicochemical Properties
Notes:
Biological Activity
1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane (CAS: 950577-94-3) is a cyclobutane derivative that has garnered attention in organic chemistry and medicinal research due to its potential biological activities. This compound features a bromomethyl group and a propargyl substituent, which may influence its reactivity and interactions with biological systems.
- Molecular Formula : C₈H₁₁Br
- Molecular Weight : 187.08 g/mol
- IUPAC Name : this compound
- Structure : The compound possesses a cyclobutane ring, which is known for its unique strain and reactivity patterns.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests potential in several areas:
Antitumor Activity
Preliminary studies indicate that compounds related to cyclobutane derivatives may exhibit antitumor properties. The mechanism often involves the inhibition of cancer cell respiration, leading to reduced viability of tumor cells. While specific studies on this compound are scarce, the structural similarities to known antitumor agents warrant further investigation.
The biological activity of this compound may be attributed to:
- Reactivity with Biomolecules : The bromomethyl group can participate in nucleophilic substitution reactions, potentially interacting with various biomolecules.
- Cytotoxic Effects : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also induce apoptosis or inhibit proliferation in tumor cells.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other cyclobutane derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Bromocyclobutane | Structure | Moderate cytotoxicity against cancer cell lines |
| Cyclobutylamine | Structure | Antidepressant effects in animal models |
| Propargylamine | Structure | Neuroprotective effects in neurodegenerative disease models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
